2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE
Overview
Description
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzylated sulfonamide intermediate, followed by the introduction of the methoxy and methyl groups. The final step involves the coupling of the sulfonamide with the dihydrobenzodioxinyl acetamide moiety under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistency. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antibacterial or antifungal agent due to its sulfonamide moiety.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE likely involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or interfere with biological pathways. The exact molecular targets and pathways would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Dapsone: Another sulfonamide used in the treatment of leprosy and dermatitis herpetiformis.
Uniqueness
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity may confer unique biological activities or chemical reactivity, distinguishing it from simpler sulfonamides.
Properties
IUPAC Name |
2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-18-14-21(9-11-22(18)31-2)34(29,30)27(16-19-6-4-3-5-7-19)17-25(28)26-20-8-10-23-24(15-20)33-13-12-32-23/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRLWHQEDMOQEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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